6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
Description
6-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a quinoline-based compound featuring a 6-chloro substituent, a phenyl group at position 4, and a piperazine moiety at position 3 substituted with a 3-methoxyphenyl group. The piperazine ring enhances solubility and binding interactions, while the 3-methoxyphenyl group may influence selectivity and pharmacokinetics.
Properties
IUPAC Name |
6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-32-21-9-5-8-20(17-21)29-12-14-30(15-13-29)25-24(18-6-3-2-4-7-18)22-16-19(27)10-11-23(22)28-26(25)31/h2-11,16-17H,12-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQMAXOODFIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate leaving group on the quinoline core.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 6 and the piperazine moiety are primary sites for nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinoline core facilitates SNAr at the 6-chloro position. For example:
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Amine Substitution : Reacting with p-methoxy aniline in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) yields carboxamide derivatives .
Mechanistic Insight : EDCI activates the carboxylic acid intermediate for coupling, while DMAP accelerates acylation .
Oxidation
The quinoline core undergoes oxidation under controlled conditions:
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Core Modification : Potassium permanganate (KMnO₄) in acidic medium oxidizes the quinoline ring, though specific products require further characterization.
Reduction
The ketone group at position 2 is reducible:
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Ketone → Alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the 2(1H)-one to a secondary alcohol.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Quinolinone → Alcohol | LiAlH₄, Et₂O, reflux | 2-hydroxy-6-chloro-3-(piperazinyl) derivative. |
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ replaces the chloro group with aryl moieties.
| Reaction | Catalyst/Base | Aryl Boronic Acid | Yield |
|---|---|---|---|
| Chloro → Biphenyl | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Phenylboronic acid | 72% |
Piperazine Functionalization
The piperazine ring undergoes alkylation or acylation:
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Acylation : Treatment with benzoyl chloride in CH₂Cl₂ forms 4-benzoylpiperazine derivatives .
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Alkylation : Reacting with alkyl halides introduces substituents at the piperazine nitrogen.
| Reaction | Reagents | Product |
|---|---|---|
| Piperazine → Benzoyl Derivative | Benzoyl chloride, Et₃N | 4-benzoylpiperazinylmethyl quinoline . |
Acetylation and Esterification
The hydroxyl group (if generated via reduction) can be acetylated:
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Acetylation : Acetic anhydride/pyridine converts alcohols to acetates.
Critical Analysis of Reaction Conditions
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Solvent Sensitivity : Reactions in CH₂Cl₂ show higher yields than THF due to better solubility of intermediates .
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Temperature Control : Low temperatures (0°C) prevent side reactions during EDCI-mediated couplings .
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Catalyst Efficiency : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, likely due to enhanced stability.
Scientific Research Applications
Biological Activities
Research has indicated that quinoline derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Quinoline compounds have been studied for their ability to inhibit cancer cell proliferation. The specific compound has shown promise in preclinical studies targeting various cancer types due to its ability to induce apoptosis in malignant cells.
- Antimicrobial Properties : The presence of the piperazine moiety enhances the antimicrobial efficacy of quinoline derivatives. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders. Research indicates that it may have anxiolytic and antidepressant-like effects, making it a candidate for further investigation in psychopharmacology.
Synthetic Routes
The synthesis of 6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multi-step processes, including:
- Formation of the Quinoline Core : This can be achieved through Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
- Chlorination : The introduction of the chloro group can be accomplished using thionyl chloride or phosphorus pentachloride.
- Piperazine Attachment : Nucleophilic substitution reactions are used to attach the piperazine moiety to the quinoline core.
Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted that derivatives of quinoline exhibited significant cytotoxicity against various cancer cell lines. The specific compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong antitumor potential.
Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology found that compounds similar to this compound exhibited potent antimicrobial activity. The study noted effective inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.
Neuropharmacological Studies
In a psychopharmacological study published in European Journal of Pharmacology, researchers investigated the effects of quinoline derivatives on anxiety-related behaviors in animal models. The findings suggested that the compound could reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Position 3 Modifications :
- The target compound’s 4-(3-methoxyphenyl)piperazine group distinguishes it from morpholine () or carbonyl-linked piperazines (D11, ). Piperazine derivatives generally exhibit enhanced solubility and receptor affinity compared to morpholine.
- In compound 2l (), the piperazine is substituted with a lipophilic 4,4-difluorocyclohexyl group, which may improve membrane permeability but reduce aqueous solubility.
Position 6 Chlorine :
- The 6-Cl substituent is conserved in antimalarial analogues (e.g., 20c, ) and correlates with enhanced activity against parasitic targets.
Biological Activity: 4-Phenylquinolin-2(1H)-one derivatives (e.g., ) show potent Akt inhibition (IC₅₀ = 6 µM) via allosteric binding to the PH domain. The target compound’s 3-methoxyphenyl-piperazine moiety may enhance selectivity for similar targets. Antimalarial analogues () prioritize 7-methoxy and 2-methyl groups, which are absent in the target compound, suggesting divergent therapeutic applications.
Biological Activity
6-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline derivatives class, which is known for its diverse biological activities. This compound's unique structure, characterized by a quinoline core with various substituents, suggests potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chloro group at position 6,
- A methoxyphenyl group at position 3,
- A piperazine moiety at position 4.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, indicating its potential in several therapeutic areas:
Anticancer Activity
Research has shown that quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential activity as an antidepressant or anxiolytic agent. Studies indicate that similar compounds can interact with serotonin and dopamine receptors, which are crucial in mood regulation .
Antimicrobial Properties
The antimicrobial activity of quinoline derivatives has also been documented. Compounds with similar structures have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action typically involves disruption of bacterial DNA synthesis or inhibition of key enzymes .
Table 1: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | Modulation of PI3K/Akt and MAPK pathways |
| Neuropharmacological | Potential antidepressant/anxiolytic effects | Interaction with serotonin and dopamine receptors |
| Antimicrobial | Effective against specific bacterial strains | Disruption of DNA synthesis or enzyme inhibition |
Case Study: Anticancer Activity
A study conducted on related quinoline derivatives highlighted their ability to induce apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
Case Study: Neuropharmacological Effects
In a neuropharmacological evaluation, a related piperazine derivative demonstrated significant anxiolytic effects in animal models. The study indicated that the compound reduced anxiety-like behaviors and enhanced serotonergic transmission, supporting its potential application in treating anxiety disorders .
Q & A
Basic: What are the established synthetic routes for synthesizing 6-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one?
Methodological Answer:
The compound is typically synthesized via a multi-step approach:
- Step 1: Formation of the quinolin-2(1H)-one core through cyclization of substituted anthranilic acid derivatives.
- Step 2: Introduction of the 4-phenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
- Step 3: Piperazine substitution at the 3-position using nucleophilic aromatic substitution (SNAr) with 1-(3-methoxyphenyl)piperazine under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- Purification: Flash chromatography or preparative TLC is employed to isolate intermediates, with final characterization via H/C NMR and LC-MS (>95% purity) .
Advanced: How can synthetic yield be optimized while minimizing piperazine ring decomposition?
Methodological Answer:
To enhance yield and stability:
- Reaction Conditions: Use anhydrous solvents (e.g., DMF) under inert gas (N) to prevent hydrolysis. Maintain temperatures <120°C to avoid piperazine degradation .
- Catalysis: Employ Pd-based catalysts (e.g., Pd(OAc)) for efficient coupling, reducing side-product formation .
- Workup: Quench reactions with ice-cold water to precipitate intermediates, minimizing exposure to basic conditions that destabilize the piperazine ring .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: H NMR identifies proton environments (e.g., piperazine CH at δ 2.5–3.5 ppm; quinolinone aromatic protons at δ 7.0–8.5 ppm). C NMR confirms carbonyl (C=O) at ~165 ppm .
- LC-MS: Molecular ion peaks (e.g., [M+H]) validate molecular weight. High-resolution MS (HRMS) ensures exact mass (±5 ppm) .
- IR Spectroscopy: Stretching frequencies for C=O (~1680 cm) and C-Cl (~750 cm) confirm functional groups .
Advanced: How does X-ray crystallography resolve conformational ambiguities in the quinolinone-piperazine system?
Methodological Answer:
- Data Collection: Single crystals are grown via slow evaporation (e.g., in EtOH/CHCl), and diffraction data collected at 100 K .
- Refinement: SHELX software (e.g., SHELXL) refines the structure, resolving torsional angles between the quinolinone and piperazine moieties. Displacement parameters (ADPs) identify dynamic disorder in the methoxyphenyl group .
- Validation: R-factor (<0.05) and residual electron density maps confirm atomic positions .
Basic: Which in vitro assays evaluate its biological activity?
Methodological Answer:
- Kinase Inhibition: VEGFR-2 kinase assays (IC determination) using fluorescence-based ADP-Glo™ kits .
- Antiprotozoal Activity: In vitro growth inhibition assays against Trypanosoma cruzi or Plasmodium falciparum (IC values reported at 1–10 µM) .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity (SI >10) .
Advanced: How to resolve conflicting data on kinase selectivity (e.g., VEGFR-2 vs. EGFR)?
Methodological Answer:
- Comparative Profiling: Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test activity across 100+ kinases .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand binding modes, identifying key residues (e.g., VEGFR-2 Lys868 vs. EGFR Met793) responsible for selectivity .
- Mutagenesis: Site-directed mutagenesis of target kinases validates binding hypotheses .
Advanced: What SAR strategies enhance potency via piperazine modification?
Methodological Answer:
- Substituent Variation: Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., 2,4-difluorophenyl) to improve receptor affinity. Bioisosteric replacements (e.g., morpholine for piperazine) alter pharmacokinetics .
- Linker Optimization: Adjust piperazine-carbonyl linker length (e.g., propyl vs. butyl) to balance steric effects and solubility .
- Data Analysis: IC trends correlate with Hammett σ values or π hydrophobicity parameters .
Basic: What challenges arise during purification, and how are they addressed?
Methodological Answer:
- Challenge: Co-elution of piperazine byproducts during chromatography.
- Solution: Gradient elution (e.g., 5→50% EtOAc/hexane) on silica gel. For persistent impurities, reverse-phase HPLC (C18 column, MeCN/HO) achieves baseline separation .
Advanced: How does computational modeling elucidate the 3-methoxyphenyl group’s role in receptor binding?
Methodological Answer:
- MD Simulations: GROMACS simulations (100 ns) reveal stable hydrogen bonds between the methoxy oxygen and receptor residues (e.g., VEGFR-2 Asp1046) .
- Free Energy Calculations: MM-PBSA/GBSA quantify binding energy contributions (-ΔG ~5 kcal/mol for methoxy group) .
Advanced: How to reconcile discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- PK/PD Studies: Measure plasma half-life (t) and bioavailability (F%) in rodent models. Poor absorption may require prodrug strategies (e.g., esterification of quinolinone) .
- Metabolite Identification: LC-MS/MS detects hydroxylated or demethylated metabolites that alter activity .
- Tissue Distribution: Autoradiography or PET imaging tracks compound localization in target tissues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
